molecular formula C14H11BrO3S B1346326 2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-07-9

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1346326
CAS No.: 898778-07-9
M. Wt: 339.21 g/mol
InChI Key: FAHWAHPJWNYUCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a heterocyclic compound featuring a thiophene core substituted at the 2-position with a 4-bromobenzoyl group and at the 5-position with a 1,3-dioxolan-2-yl moiety (Figure 1). The bromine atom on the benzoyl group introduces electron-withdrawing effects, while the dioxolane ring enhances solubility and metabolic stability by acting as a protecting group for carbonyl functionalities .

Properties

IUPAC Name

(4-bromophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHWAHPJWNYUCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641936
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-07-9
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

    Formation of the Bromobenzoyl Intermediate: This step involves the bromination of benzoyl chloride to form 4-bromobenzoyl chloride.

    Thiophene Ring Formation: The bromobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the 2-(4-bromobenzoyl)thiophene.

    Dioxolane Ring Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The bromobenzoyl group can participate in various binding interactions, while the thiophene and dioxolane rings can influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

5-(1,3-Dioxolan-2-Yl)-2-(4-ethoxybenzoyl)thiophene
  • Structure : Replaces the bromine with an ethoxy group (-OCH₂CH₃).
  • Key Differences :
    • Electronic Effects : The ethoxy group is electron-donating (+I effect), contrasting with bromine’s electron-withdrawing (-I) nature. This alters reactivity in electrophilic substitution or coupling reactions .
    • Molecular Weight : 318.36 g/mol (calculated) vs. 355.23 g/mol for the brominated analog.
    • Applications : Ethoxy derivatives are often explored for improved lipophilicity in drug design.
2-(3,5-Dimethylbenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
  • Structure : Features 3,5-dimethyl substitution on the benzoyl ring.
  • Molecular Weight: 316.41 g/mol . Applications: Methylated analogs may enhance thermal stability in material science applications.

Core Heterocycle Modifications

2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • Structure : Replaces the thiophene core with a 1,3,4-oxadiazole ring.
  • Key Differences :
    • Electron-Deficient Core : Oxadiazole’s electron-deficient nature enhances π-π stacking in antimicrobial agents .
    • Synthetic Route : Synthesized via cyclization of acetohydrazides with thiophene-2-carboxylic acid in POCl₃ .
N-(4-Bromophenyl)-2-(2-thienyl)acetamide
  • Structure : Features an acetamide linker between bromophenyl and thiophene.
  • Bioactivity: Similar compounds show antimycobacterial activity .

Electronic and Steric Effects

  • Bromine vs. Ethoxy : Bromine’s -I effect stabilizes negative charges in intermediates, favoring nucleophilic substitution reactions. Ethoxy’s +I effect may enhance resonance stabilization in aromatic systems .
  • Dioxolane Stability : The acetal group is susceptible to acidic hydrolysis, limiting applications in low-pH environments .

Antimicrobial Activity of Analogs

  • Triazole Derivatives : 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazoles exhibit broad-spectrum activity against S. aureus and E. coli (MIC: 8–32 µg/mL) .
  • Oxadiazole Derivatives : 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole shows moderate antifungal activity against C. albicans .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzoyl Core Structure Molecular Weight (g/mol) Key Applications
2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene 4-Bromo Thiophene 355.23 Drug intermediates
5-(1,3-Dioxolan-2-Yl)-2-(4-ethoxybenzoyl)thiophene 4-Ethoxy Thiophene 318.36 Lipophilic drug design
2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole 4-Bromobenzyl Oxadiazole 333.19 Antimicrobial agents

Biological Activity

2-(4-Bromobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a compound of interest due to its diverse biological activities. This article explores its biological properties, focusing on its potential as an enzyme inhibitor, antioxidant, and other therapeutic applications.

  • Molecular Formula : C14_{14}H11_{11}BrO3_3S
  • Molecular Weight : 339.21 g/mol
  • CAS Number : 898778-07-9

1. Enzyme Inhibition

Research indicates that thiophene derivatives, including this compound, exhibit significant inhibitory effects on cholinesterases (ChE), which are crucial for neurotransmitter regulation.

Inhibition Studies :

  • Compounds derived from the benzothiophene scaffold were tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
  • The most active compounds showed IC50_{50} values ranging from 20.8 to 121.7 µM for AChE and 24.3 to 59.6 µM for BChE, indicating moderate potency compared to standard inhibitors like galantamine .
CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
5f62.1-
5h-24.3
5i-59.6

2. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thiophene derivatives. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, with results comparable to ascorbic acid, suggesting that these compounds could be beneficial in treating oxidative stress-related diseases .

3. Antiviral Activity

Thiophene derivatives have shown promise in antiviral applications, particularly against Ebola virus pseudotypes (pEBOV). The compounds were tested for their ability to inhibit viral entry by targeting specific residues within the viral glycoprotein .

Antiviral Efficacy :

  • Compounds demonstrated effective inhibition with EC50_{50} values indicating their potential as therapeutic agents against viral infections.

Case Study 1: Cholinesterase Inhibition

In a study evaluating various benzothiophene derivatives, the compound exhibited selective inhibition against BChE over AChE, which may have implications for treating conditions like Alzheimer's disease where BChE plays a significant role in cholinergic dysfunction .

Case Study 2: Antioxidant Properties

Another investigation into the antioxidant capabilities of thiophene derivatives found that certain compounds significantly reduced oxidative stress markers in vitro, indicating their potential use in formulations aimed at combating oxidative damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.